
(2-Amino-5-nitrophenyl)arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-5-nitrophenyl)arsonic acid is an organoarsenic compound characterized by the presence of an amino group at the 2-position and a nitro group at the 5-position on a phenyl ring, which is further bonded to an arsonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-nitrophenyl)arsonic acid typically involves the nitration of aniline derivatives followed by the introduction of the arsonic acid group. One common method includes:
Nitration: Aniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Arsonation: The nitrated product is then reacted with arsenic acid or its derivatives under controlled conditions to form the arsonic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-5-nitrophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The amino and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Arsenic oxides and other higher oxidation state compounds.
Reduction: (2,5-Diaminophenyl)arsonic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(2-Amino-5-nitrophenyl)arsonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialized materials and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of (2-Amino-5-nitrophenyl)arsonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites, altering the function of the target molecules. The nitro and arsonic acid groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Arsanilic acid: Similar structure but lacks the nitro group.
Nitarsone: Contains a nitro group but differs in the position and structure of the arsonic acid group.
Uniqueness
(2-Amino-5-nitrophenyl)arsonic acid is unique due to the specific positioning of the amino and nitro groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
55101-01-4 |
|---|---|
Fórmula molecular |
C6H7AsN2O5 |
Peso molecular |
262.05 g/mol |
Nombre IUPAC |
(2-amino-5-nitrophenyl)arsonic acid |
InChI |
InChI=1S/C6H7AsN2O5/c8-6-2-1-4(9(13)14)3-5(6)7(10,11)12/h1-3H,8H2,(H2,10,11,12) |
Clave InChI |
YSVBXRJLRFDDFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[As](=O)(O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


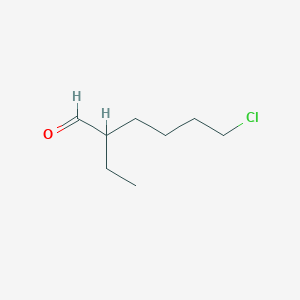
![Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury](/img/structure/B14634288.png)

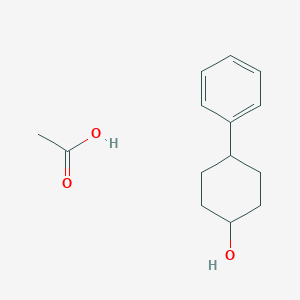
![(2Z)-2-[(E)-3-phenylprop-2-enylidene]cyclohexan-1-ol](/img/structure/B14634310.png)
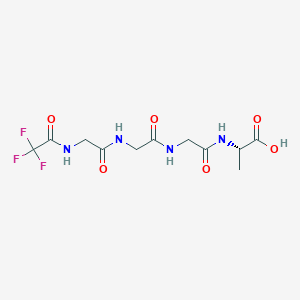
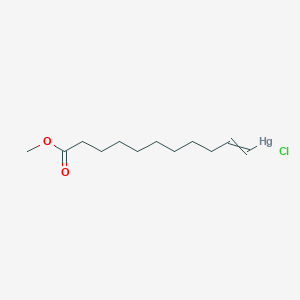
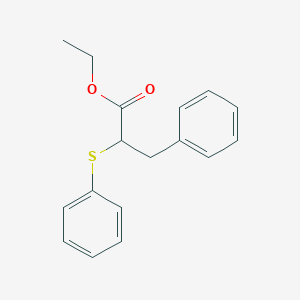


![3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile](/img/structure/B14634330.png)
![N-[1-Phenyl-2-(pyrimidin-4-yl)ethylidene]hydroxylamine](/img/structure/B14634333.png)
![1-[(3-Chloropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634345.png)
![3,9-Dichlorodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14634347.png)
